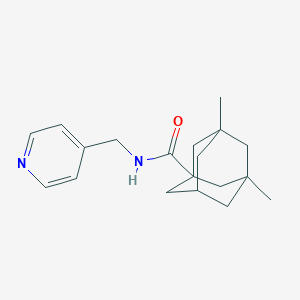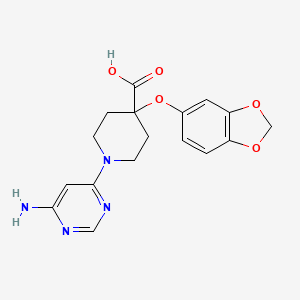
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide, also known as DAC, is a synthetic compound that has been widely used in scientific research. DAC is a derivative of amantadine, which is an antiviral drug. DAC has been found to have various biochemical and physiological effects, making it a promising compound for research in multiple fields.
作用機序
The mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide may act by inhibiting the activity of certain enzymes, such as histone deacetylases. This inhibition may lead to changes in gene expression, which could explain the various effects of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to inhibit the growth and proliferation of cancer cells. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide in lab experiments is its stability. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is a stable compound that can be easily synthesized and purified. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is its limited solubility in water. This can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide. One area of research could be the development of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide-based drugs for the treatment of cancer and viral infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide. Finally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide could be studied for its potential use in the treatment of neurological disorders.
合成法
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide can be synthesized through a multi-step process that involves the reaction of amantadine with pyridine-4-carboxaldehyde. The resulting intermediate is then treated with methylmagnesium bromide, followed by acylation with adamantanecarboxylic acid chloride. The final product is purified through recrystallization.
科学的研究の応用
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been extensively studied for its potential use in various scientific fields. It has been found to have anticancer properties and has been used in cancer research. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has also been studied for its antiviral properties and has been found to inhibit the replication of certain viruses. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been used in neuroscience research, as it has been found to have neuroprotective effects.
特性
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-17-7-15-8-18(2,11-17)13-19(9-15,12-17)16(22)21-10-14-3-5-20-6-4-14/h3-6,15H,7-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNZVEVZNJXUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5309236.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5309237.png)
![2-chloro-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5309242.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine](/img/structure/B5309247.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309250.png)
![(5-{1-[2-(1H-imidazol-1-yl)benzyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5309256.png)
![2-butyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309258.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5309263.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5309281.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5309291.png)
![methyl 4-[5-(3-ethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5309299.png)
![N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide](/img/structure/B5309303.png)